molecular formula C4H9ClN2 B3383017 1,4,5,6-Tetrahydropyrimidine hydrochloride CAS No. 38115-29-6

1,4,5,6-Tetrahydropyrimidine hydrochloride

Numéro de catalogue: B3383017
Numéro CAS: 38115-29-6
Poids moléculaire: 120.58 g/mol
Clé InChI: MCLUOLOIDQVZBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4,5,6-Tetrahydropyrimidine (THP) is a cyclic amidine . It is known to be a carbon dioxide fixation agent . It reacts with carbon dioxide to yield a zwitterionic adduct (THP-CO2) .


Synthesis Analysis

The synthetic routes towards 1,4,5,6-tetrahydropyrimidines are less developed than their fully aromatic counterparts . The existing literature reports describing various preparative routes to access 1,4,5,6-tetrahydropyrimidine derivatives have been categorically described . The synthetic routes generally include: condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols; selective reduction of pyrimidines; ring expansion chemistry of cyclopropanes, aziridines, and azetidines; and miscellaneous examples such as various multicomponent reactions .


Molecular Structure Analysis

The molecular formula of 1,4,5,6-Tetrahydropyrimidine hydrochloride is CHClN . The average mass is 120.581 Da and the monoisotopic mass is 120.045425 Da .


Chemical Reactions Analysis

1,4,5,6-Tetrahydropyrimidine (THP) is known to react with carbon dioxide to yield a zwitterionic adduct (THP-CO2) .


Physical and Chemical Properties Analysis

The refractive index of 1,4,5,6-Tetrahydropyrimidine is 1.5194 (lit.) . The boiling point is 88-89 °C/1 mmHg (lit.) . The density is 1.024 g/mL at 25 °C (lit.) .

Applications De Recherche Scientifique

Synthesis Strategies

  • Microwave-Assisted Cascade Cycloaddition : A method for synthesizing 1,4,5,6-tetrahydropyrimidine derivatives using microwave irradiation, offering high yields and efficient strategy (An et al., 2013).
  • Domino Ring-Opening Cyclization : This approach synthesizes diverse 1,4,5,6-tetrahydropyrimidines using activated aziridines and α-acidic isocyanides, resulting in high yields and purity (Bhattacharyya et al., 2018).
  • Efficient Synthesis of 2,4-Diamino Derivatives : A method involving aldehyde, malenonitrile, and guanidine hydrochloride to create 2,4-diamino-6-phenyl derivatives (Kumar & Swamy, 2017).

Biomedical Applications

Environmental and Eco-Friendly Approaches

  • EcoFriendly Synthesis in Aqueous Medium : A novel synthesis method for tetrahydropyrimidine derivatives using ultrasonic irradiation in aqueous medium, highlighting an environmentally friendly approach (Rao et al., 2012).

Propriétés

IUPAC Name

1,4,5,6-tetrahydropyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-5-4-6-3-1;/h4H,1-3H2,(H,5,6);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLUOLOIDQVZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959065
Record name 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38115-29-6
Record name NSC163981
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4,5,6-Tetrahydropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,6-tetrahydropyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrimidine hydrochloride
Reactant of Route 2
1,4,5,6-Tetrahydropyrimidine hydrochloride
Reactant of Route 3
1,4,5,6-Tetrahydropyrimidine hydrochloride
Reactant of Route 4
1,4,5,6-Tetrahydropyrimidine hydrochloride
Reactant of Route 5
1,4,5,6-Tetrahydropyrimidine hydrochloride
Reactant of Route 6
1,4,5,6-Tetrahydropyrimidine hydrochloride
Customer
Q & A

Q1: What is the significance of targeting the M1 muscarinic receptor subtype in addressing autism spectrum disorders (ASD)?

A: ASD is often characterized by behavioral inflexibility and repetitive behaviors. Research suggests that reduced brain muscarinic cholinergic receptor activity may contribute to these ASD phenotypes []. The M1 muscarinic receptor subtype, in particular, presents a promising target for therapeutic intervention. Studies using the BTBR mouse model of autism have shown that stimulating M1 receptors, particularly in the striatum, can alleviate behavioral deficits and reduce repetitive behaviors [].

Q2: What evidence supports the therapeutic potential of CDD-0102A, a partial M1 muscarinic receptor agonist, in treating ASD?

A: Preclinical studies using the BTBR mouse model have shown that CDD-0102A can improve behavioral flexibility in a reversal learning test and reduce stereotyped motor behaviors, such as self-grooming and digging []. These effects appear to be mediated by M1 receptor stimulation, as evidenced by the ability of the M1 antagonist VU0255035 to block CDD-0102A's effects on grooming []. Furthermore, direct infusion of CDD-0102A into the dorsal striatum, a brain region implicated in motor control and habit formation, effectively reduced digging behavior in BTBR mice [].

Q3: Beyond ASD, what other cognitive benefits have been observed with CDD-0102A treatment?

A: CDD-0102A has demonstrated promising effects on working memory and cognitive flexibility in rat models []. Specifically, CDD-0102A enhanced performance in a delayed spontaneous alternation task, suggesting improvements in working memory []. Additionally, the compound facilitated learning and switching between place and visual cue discrimination, highlighting its potential in enhancing cognitive flexibility [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.